Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a benzamide group and at the 6-position with a methyl group. Its molecular formula is C₁₅H₁₄N₄O₄, with a molecular weight of 326.30 g/mol.
Properties
IUPAC Name |
methyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-8-20-13(15(22)17-9)7-12(19-20)14(21)18-11-5-3-10(4-6-11)16(23)24-2/h3-8H,1-2H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPARFDWMGGZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-023-03212-z). One common synthetic route involves the reaction of 6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) [{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a .... The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation[{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors[_{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-023-03212-z). The choice of reactor depends on the desired scale and the specific requirements of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound[{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) [_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Substitution: : Substitution reactions typically require nucleophiles such as ammonia (NH3) or alkyl halides [_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Major Products Formed
Oxidation: : Oxidation reactions can yield carboxylic acids or ketones.
Reduction: : Reduction reactions can produce amines or alcohols.
Substitution: : Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate: has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Biology: : It has potential biological activities, such as antimicrobial and anticancer properties[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Medicine: : The compound may be explored for its therapeutic potential in treating various diseases[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Industry: : It can be used in the development of new materials and chemical processes[_{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a ....
Mechanism of Action
The mechanism by which Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a ...](https://link.springer.com/article/10.1007/s10593-023-03212-z). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo1,5-a .... The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Ring Saturation : The target compound’s 4,5-dihydropyrazine ring balances planarity and flexibility, contrasting with the fully saturated 4,5,6,7-tetrahydro analog , which may reduce metabolic stability.
Substituent Effects: The para-methoxycarbonylbenzamido group in the target compound enhances lipophilicity compared to the simpler methyl ester in .
Heterocycle Variation : Replacement of pyrazine with pyrimidine (as in ) alters hydrogen-bonding capacity and electronic properties, influencing target selectivity .
Biological Activity
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
- Molecular Formula : C14H16N4O4
- Molecular Weight : 304.30 g/mol
- IUPAC Name : 1-(6-methyl-4-oxo-4H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key findings include:
- Receptor Modulation : The compound acts as a modulator for glutamate receptors, specifically GluN2A and mGluR5, which are crucial in synaptic transmission and plasticity.
- Antimicrobial Activity : It demonstrates inhibitory effects against Mycobacterium tuberculosis H37RV, indicating potential use in treating tuberculosis.
- Anticancer Properties : The compound has shown effectiveness against lung cancer cell lines A549 and H322b, suggesting its role in cancer therapy.
- Viral Inhibition : It inhibits HIV-1 integrase, which is essential for viral replication.
Target Interactions
The following table summarizes the primary targets and their associated biological activities:
| Target | Activity |
|---|---|
| Vasopressin 1b receptor | Modulation |
| Fibrinogen receptors | Antagonism |
| Glutamate receptors (GluN2A) | Positive allosteric modulation |
| Mycobacterium tuberculosis | Growth inhibition |
| Lung cancer tumors (A549, H322b) | Cytotoxic effects |
| HIV-1 integrase | Inhibition |
Case Study 1: Antimicrobial Activity
A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM. The mode of action involved disruption of the bacterial cell wall synthesis pathways.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on lung cancer cell lines A549 and H322b revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be 15 µM for A549 and 20 µM for H322b cells.
Case Study 3: HIV Inhibition
The compound's interaction with HIV-1 integrase was assessed using enzyme activity assays. It exhibited a dose-dependent inhibition with an IC50 value of approximately 25 µM, highlighting its potential as a therapeutic agent in HIV treatment.
Q & A
What are the established synthetic pathways for Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate, and what key reaction parameters influence yield and purity?
Answer: The synthesis involves multi-step reactions starting with precursors like methyl 5-amino-1H-pyrazole-4-carboxylate. Key steps include coupling reactions (e.g., amide bond formation using carbonylating agents) and cyclization. Critical parameters are solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–100°C), and catalysts (triethylamine). Yield optimization requires monitoring via TLC and purification via silica gel column chromatography with ethyl acetate/hexane gradients. Impurity profiling via HPLC ensures purity >95% .
How can researchers confirm the molecular structure and purity of this compound post-synthesis?
Answer:
- 1H/13C NMR : Assign proton/carbon environments (e.g., aromatic protons at δ 7.8–8.2 ppm, ester carbonyl at ~170 ppm).
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated: 369.40).
- X-ray crystallography : Resolves bond lengths (C=O at ~1.22 Å) and dihedral angles for conformational analysis.
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
What methodologies are recommended for evaluating the biological activity of this compound in drug discovery?
Answer:
- Enzyme inhibition assays : Fluorescence-based kinase assays (IC50 determination) with ATP competitors.
- Cellular viability : MTT assay in cancer cell lines (e.g., IC50 values compared to controls).
- Receptor binding : Radioligand displacement (e.g., [3H]-labeled reference compounds).
- Statistical rigor : Triplicate experiments with ANOVA for significance (p < 0.05) .
How can computational chemistry predict the reactivity and target interactions of this compound?
Answer:
- Molecular docking : AutoDock Vina for binding affinity (ΔG < -8 kcal/mol suggests strong binding).
- DFT calculations : HOMO-LUMO gaps (~4 eV) indicate electron-rich regions for nucleophilic attacks.
- MD simulations : RMSD < 2 Å over 100 ns confirms complex stability .
What strategies resolve discrepancies between experimental and theoretical data?
Answer:
- Cross-validation : Compare NMR shifts with computed spectra (GIAO method).
- Reaction audits : Re-examine solvent purity or catalyst loading (e.g., triethylamine at 2 eq vs. 1.5 eq).
- Consensus modeling : Ensemble docking to average out force field biases .
How should stability studies be designed for this compound under varied storage conditions?
Answer:
- ICH Q1A guidelines : Test at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
- LC-MS : Monitor degradation products (e.g., hydrolyzed benzoic acid derivatives).
- Inert storage : Argon-filled vials reduce oxidation .
How can the synthetic route be scaled while maintaining purity?
Answer:
- Flow chemistry : Residence time <10 min at 100°C improves mixing.
- PAT tools : In-line FTIR tracks reaction progress (e.g., carbonyl peak at 1650 cm⁻¹).
- Crystallization : Anti-solvent (hexane) addition yields >90% purity .
How do substituents on the pyrazolo[1,5-a]pyrazine core modulate properties?
Answer:
- Electron-withdrawing groups (e.g., -NO2): Increase metabolic stability (t1/2 > 2 hrs in microsomes).
- LogP optimization : -OCH3 substituents reduce logP from 3.5 to 2.8, enhancing aqueous solubility.
- QSAR models : Correlate Hammett σ values with activity trends .
What analytical techniques identify by-products during synthesis?
Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 369 → 123) detect trace impurities.
- Preparative HPLC : Isolate by-products for structural elucidation (e.g., unreacted intermediates).
- GC-MS : Identify volatile side-products (e.g., methyl esters) .
How to develop an HPLC method for quantifying this compound in biological matrices?
Answer:
- Column : C18 (150 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:0.1% formic acid (70:30, isocratic).
- Validation : Linearity (R² > 0.99), LOQ < 10 ng/mL, recovery >90% via SPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
